![molecular formula C9H16N2O B2715298 9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one CAS No. 21596-02-1](/img/structure/B2715298.png)
9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one
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Overview
Description
“9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one” is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one” is represented by the formula C9H16N2O . The PubChem CID for this compound is 6497119 .Scientific Research Applications
9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one is related to a broad class of compounds known as benzodiazepines, which exhibit a range of biological activities. Research into benzodiazepine analogs, including various diazepine derivatives, has been ongoing to explore their therapeutic potentials beyond their well-known uses in anxiety and sleep disorders. This exploration is motivated by the possibility of finding new treatments for diseases currently without effective remedies.
Pyrrole-fused Compounds and Their Significance
The scientific research around compounds like 9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one has focused on synthesizing new diazepine and 1,2,5-triazepine derivatives fused with five-membered nitrogen heterocycles. This research is vital because it could lead to the discovery of new medications for treating various diseases, including specific types of cancer and conditions caused by multiresistant pathogens. These pyrrole-fused compounds are particularly interesting due to their significant biological efficacy, highlighting their potential in pharmacological applications (Földesi, Volk, & Milen, 2018).
Environmental Impact and Treatment
The environmental occurrence and transformation of benzodiazepine derivatives, including diazepines, have been studied to understand their fate in water treatment processes. This research is crucial for assessing the environmental impact of these compounds and developing effective removal strategies during water treatment, ensuring the safety of water sources and ecosystems (Kosjek et al., 2012).
Safety and Hazards
properties
IUPAC Name |
9a-methyl-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9-5-4-8(12)11(9)7-3-2-6-10-9/h10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKMUYLXWGPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9a-Methyl-octahydro-pyrrolo-[1,2-a][1,3]diazepin-7-one |
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